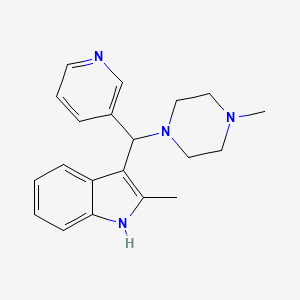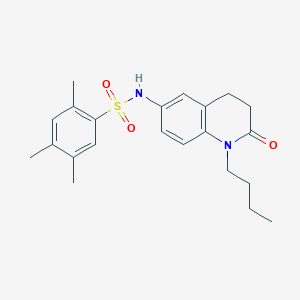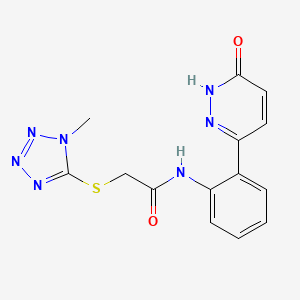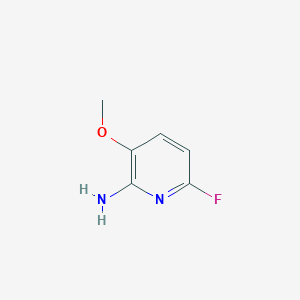
2-Chloro-5-hydrazinylpyrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-hydrazinylpyrazine hydrochloride is a chemical compound with the molecular formula C4H6Cl2N4. It is a derivative of pyrazine, characterized by the presence of a chloro group at the second position and a hydrazinyl group at the fifth position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydrazinylpyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-Chloropyrazine
Reagent: Hydrazine hydrate
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydrazinylpyrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction Reactions: The compound can undergo reduction reactions to form hydrazones or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or sodium hypochlorite are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Various substituted pyrazine derivatives.
Oxidation Reactions: Azo or azoxy compounds.
Reduction Reactions: Hydrazones and other reduced derivatives.
Scientific Research Applications
2-Chloro-5-hydrazinylpyrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydrazinylpyrazine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The chloro group can also participate in various chemical interactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-aminopyrazine
- 2-Chloro-5-nitropyrazine
- 2-Chloro-5-methylpyrazine
Uniqueness
2-Chloro-5-hydrazinylpyrazine hydrochloride is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(5-chloropyrazin-2-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4.ClH/c5-3-1-8-4(9-6)2-7-3;/h1-2H,6H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVACDUJEPELMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2857005.png)



![7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2857012.png)
![6-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B2857013.png)
![4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole](/img/structure/B2857014.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(1,2-oxazol-3-yl)benzamide](/img/structure/B2857020.png)
![1-[2-(ethylsulfanyl)benzoyl]-4-(1-methyl-1H-imidazol-5-yl)piperidine](/img/structure/B2857021.png)


![4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2857025.png)
![6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2857027.png)
